rel-(2R,3R)-2-Hydroxy-N,N,N-trimethylethanaminium 2,3-dihydroxybutanedioate rel-(2R,3R)-2-Hydroxy-N,N,N-trimethylethanaminium 2,3-dihydroxybutanedioate
Brand Name: Vulcanchem
CAS No.: 132215-92-0
VCID: VC0179345
InChI: InChI=1S/C5H14NO.C4H6O6/c1-6(2,3)4-5-7;5-1(3(7)8)2(6)4(9)10/h7H,4-5H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/q+1;/p-1/t;1-,2-/m.0/s1
SMILES: C[N+](C)(C)CCO.C(C(C(=O)[O-])O)(C(=O)O)O
Molecular Formula: C9H19NO7
Molecular Weight: 253.251

rel-(2R,3R)-2-Hydroxy-N,N,N-trimethylethanaminium 2,3-dihydroxybutanedioate

CAS No.: 132215-92-0

Main Products

VCID: VC0179345

Molecular Formula: C9H19NO7

Molecular Weight: 253.251

rel-(2R,3R)-2-Hydroxy-N,N,N-trimethylethanaminium 2,3-dihydroxybutanedioate - 132215-92-0

CAS No. 132215-92-0
Product Name rel-(2R,3R)-2-Hydroxy-N,N,N-trimethylethanaminium 2,3-dihydroxybutanedioate
Molecular Formula C9H19NO7
Molecular Weight 253.251
IUPAC Name 2-hydroxyethyl(trimethyl)azanium;(2S,3S)-2,3,4-trihydroxy-4-oxobutanoate
Standard InChI InChI=1S/C5H14NO.C4H6O6/c1-6(2,3)4-5-7;5-1(3(7)8)2(6)4(9)10/h7H,4-5H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/q+1;/p-1/t;1-,2-/m.0/s1
Standard InChIKey QWJSAWXRUVVRLH-WUUYCOTASA-M
SMILES C[N+](C)(C)CCO.C(C(C(=O)[O-])O)(C(=O)O)O
Synonyms rel-(2R,3R)-2-Hydroxy-N,N,N-trimethylethanaminium 2,3-dihydroxybutanedioate
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator